molecular formula C9H9ClN2O4 B3050736 3-Amino-3-(2-chloro-5-nitrophenyl)propanoic acid CAS No. 282524-74-7

3-Amino-3-(2-chloro-5-nitrophenyl)propanoic acid

Cat. No.: B3050736
CAS No.: 282524-74-7
M. Wt: 244.63 g/mol
InChI Key: ARSCYPUMJQQUAL-UHFFFAOYSA-N
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Description

3-Amino-3-(2-chloro-5-nitrophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It contains an amino group, a carboxyl group, and a substituted aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2-chloro-5-nitrophenyl)propanoic acid typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using solvents such as ethanol or methanol to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, depending on the reaction conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-Amino-3-(2-chloro-5-nitrophenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-chloro-5-nitrophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In biological systems, it may also interact with cellular pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

  • 3-Amino-3-(2-nitrophenyl)propanoic acid
  • 3-Amino-3-(2-chlorophenyl)propanoic acid
  • 3-Amino-3-(2-bromophenyl)propanoic acid

Comparison: 3-Amino-3-(2-chloro-5-nitrophenyl)propanoic acid is unique due to the presence of both chloro and nitro substituents on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties compared to its analogs. For example, the chloro group can enhance the compound’s lipophilicity, while the nitro group can influence its reactivity and potential biological activity.

Properties

IUPAC Name

3-amino-3-(2-chloro-5-nitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O4/c10-7-2-1-5(12(15)16)3-6(7)8(11)4-9(13)14/h1-3,8H,4,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSCYPUMJQQUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(CC(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403350
Record name 3-amino-3-(2-chloro-5-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

282524-74-7
Record name 3-amino-3-(2-chloro-5-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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